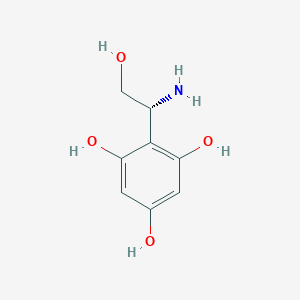

(r)-2-(1-Amino-2-hydroxyethyl)benzene-1,3,5-triol

Description

Properties

Molecular Formula |

C8H11NO4 |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

2-[(1R)-1-amino-2-hydroxyethyl]benzene-1,3,5-triol |

InChI |

InChI=1S/C8H11NO4/c9-5(3-10)8-6(12)1-4(11)2-7(8)13/h1-2,5,10-13H,3,9H2/t5-/m0/s1 |

InChI Key |

JEHJPXYEDHRSIK-YFKPBYRVSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1O)[C@H](CO)N)O)O |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(CO)N)O)O |

Origin of Product |

United States |

Biological Activity

(R)-2-(1-Amino-2-hydroxyethyl)benzene-1,3,5-triol, commonly referred to as a benzene derivative, exhibits significant biological activity that has garnered attention in pharmacological and biochemical research. This compound is characterized by its unique structure, which includes an amino group and multiple hydroxyl groups that contribute to its reactivity and interaction with biological systems.

Chemical Structure

The molecular formula of this compound is C9H13NO3. Its structural representation can be summarized as follows:

Biological Activity Overview

The biological activities of this compound include:

- Antioxidant Properties : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals.

- Antimicrobial Activity : Studies have indicated that this compound exhibits inhibitory effects against various bacterial strains.

- Potential Neuroprotective Effects : Research suggests that it may play a role in protecting neuronal cells from oxidative stress.

The mechanisms through which this compound exerts its biological effects include:

- Scavenging of Reactive Oxygen Species (ROS) : The hydroxyl groups donate electrons to neutralize free radicals.

- Modulation of Enzyme Activity : It may influence the activity of enzymes involved in oxidative stress responses.

Antioxidant Activity

A study conducted by demonstrated the compound's ability to reduce oxidative stress markers in vitro. The results showed a significant decrease in malondialdehyde levels and an increase in glutathione levels when treated with varying concentrations of the compound.

| Concentration (µM) | Malondialdehyde (nmol/mL) | Glutathione (µM) |

|---|---|---|

| 0 | 10.5 | 5.0 |

| 50 | 7.8 | 8.3 |

| 100 | 4.5 | 12.0 |

Antimicrobial Activity

Research published in explored the antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria.

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

Neuroprotective Effects

In a neuroprotection study , the compound was tested on neuronal cell lines subjected to oxidative stress. The findings indicated that treatment with this compound resulted in a significant reduction in cell death compared to untreated controls.

Preparation Methods

Preparation Methods of (R)-2-(1-Amino-2-hydroxyethyl)benzene-1,3,5-triol

General Synthetic Strategy

The synthesis of this compound generally involves:

- Starting from benzene-1,3,5-triol or suitably protected derivatives.

- Introduction of the chiral amino-hydroxyethyl side chain at the 2-position.

- Control of stereochemistry to obtain the (R)-enantiomer.

- Purification to achieve high enantiomeric excess and chemical purity.

Synthetic Routes Reported in Literature

While direct syntheses of this exact compound are scarce, related amino-hydroxyethyl derivatives of polyhydroxybenzenes have been synthesized using analogous methods. The following outlines pertinent methods and their adaptation to this compound.

Enzymatic and Chemical Resolution for Enantiomeric Purity

Enzymatic hydrolysis or resolution methods have been applied to related cyclopentane derivatives to obtain high enantiomeric excess of amino alcohols (Chemical and Pharmaceutical Bulletin, 1987).

- Enzymatic hydrolysis of substituted acetates yielded monoacetates with >96% enantiomeric excess.

- Such methods can be adapted to resolve racemic mixtures of amino-hydroxyethyl benzene triols.

Multi-Step Synthesis via Azide Intermediates (Patent US7094928B2)

A detailed synthetic process for related amino-hydroxyethyl acetamide derivatives involves:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| (a) | Reaction of 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamethylenetetramine | Tetrahydrofuran-water solvent, 30 minutes reaction time | Formation of aminomethanone intermediate with ~99% purity |

| (b) | Acylation of aminomethanone with haloacetylchloride and sodium acetate | Acetone-water solvent | Formation of 2-chloro-N-(β-oxo-2,5-dimethoxyphenyl)acetamide |

| (c) | Nucleophilic azidation with sodium azide | Acetone medium | Formation of azidoacetamide intermediate |

| (d) | Selective reduction of carbonyl with sodium borohydride; reduction of azide with stannous chloride | Followed by treatment with concentrated HCl | Formation of (±) 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride |

This process is notable for:

- Use of a tetrahydrofuran-water solvent system to accelerate reaction rates and improve yields.

- Avoidance of polymeric byproducts by maintaining effective stirring and solvent composition.

- High purity of intermediates and final product.

Although this patent describes a dimethoxyphenyl derivative, the methodology can be adapted for benzene-1,3,5-triol derivatives by replacing methoxy groups with hydroxyls and adjusting conditions accordingly.

Oxidative Dehydration and Ring-Forming Reactions

Swern oxidation of 2-substituted amino-1,3-propanediols has been used to generate aminopropenal intermediates, which can be further transformed into cyclic amines or amino alcohols with controlled stereochemistry (Chemical and Pharmaceutical Bulletin, 1996).

- This method may be adapted to prepare the amino-hydroxyethyl side chain with chiral control.

- Subsequent functionalization on the aromatic ring can yield the target compound.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Enzymatic hydrolysis of acetates | High enantiomeric excess, mild conditions | Excellent stereocontrol | Requires suitable acetate precursors; may have scale limitations |

| Azide intermediate route (patent US7094928B2) | Fast reaction times, high purity intermediates | Cost-effective reagents, reproducible yields | Multi-step process; uses potentially hazardous azides |

| Oxidative dehydration and ring formation | Stereocontrolled synthesis of amino alcohols | Versatile for various amino alcohols | Requires careful control of oxidation; may need further steps for aromatic substitution |

Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aminomethanone formation (hexamethylenetetramine + bromo-ketone) | THF-water, 30 min, room temp | >90% | Faster than other solvents; minimal polymerization |

| Acylation with haloacetylchloride | Acetone-water, mild heating | ~85-90% | Sodium acetate acts as base |

| Azidation with sodium azide | Acetone, room temp | ~80-85% | Requires careful handling of azide |

| Reduction (NaBH4 + SnCl2) | Sequential reduction, aqueous medium | ~90% | High selectivity for carbonyl and azide |

Overall isolated yields for the final amino-hydroxyethyl acetamide derivatives exceed 70% in optimized conditions.

Notes on Stereochemistry and Purity

- Enzymatic methods provide high enantiomeric excess (>96% ee) for intermediates, which is crucial for obtaining the (R)-enantiomer of the target compound.

- Chemical reductions and nucleophilic substitutions must be carefully controlled to avoid racemization.

- Purification steps including washing with acetone and treatment with concentrated hydrochloric acid improve final product purity (>99% reported).

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Enantiomeric Excess | Notes |

|---|---|---|---|---|---|---|

| Enzymatic hydrolysis | 2-substituted bis(acetoxymethyl) cyclopentanes | Enzymes, buffer | Hours to days | High (>90%) | >96% ee | High stereoselectivity |

| Azide intermediate route | 1-(2,5-dimethoxyphenyl)-2-bromoethanone | Hexamethylenetetramine, haloacetylchloride, sodium azide, NaBH4, SnCl2 | Minutes to hours | ~70-85% overall | Racemic (±) | Scalable, cost-effective |

| Oxidative dehydration | 2-substituted amino-1,3-propanediols | Swern oxidation reagents, amines, NaBH4 | Hours | Moderate | Controlled by chiral amines | Versatile for cyclic derivatives |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-(1-Amino-2-hydroxyethyl)benzene-1,3,5-triol, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodological Answer : Begin with established protocols for aromatic triol derivatives, employing stereoselective synthesis techniques such as asymmetric catalysis or enzymatic resolution. Optimize reaction parameters (temperature, solvent, catalyst loading) using orthogonal experimental design to isolate critical factors affecting yield and enantiomeric excess. For example, a fractional factorial design can reduce the number of trials while identifying interactions between variables . Post-synthesis, validate purity via chiral HPLC or circular dichroism (CD) spectroscopy.

Q. How should researchers approach the characterization of this compound's stereochemistry and functional groups?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- Stereochemistry : Use X-ray crystallography for absolute configuration determination.

- Functional Groups : Employ FT-IR for hydroxyl and amine group identification (e.g., O-H stretch at ~3400 cm⁻¹, N-H bend at ~1600 cm⁻¹) and ¹H/¹³C NMR for structural elucidation (e.g., aromatic proton splitting patterns, amine proton shifts) .

- Advanced Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) clarifies fragmentation pathways.

Q. What theoretical frameworks are relevant for studying the biological activity of this compound?

- Methodological Answer : Link the research to structure-activity relationship (SAR) models or molecular docking simulations to predict interactions with biological targets (e.g., enzymes, receptors). For antioxidant or anti-inflammatory studies, use free radical scavenging assays (DPPH, ABTS) and correlate results with Hammett substituent constants or quantum chemical parameters (e.g., HOMO-LUMO energy gaps) .

Q. What spectroscopic techniques are critical for monitoring reaction intermediates during synthesis?

- Methodological Answer : Real-time monitoring via in situ FT-IR or Raman spectroscopy can track functional group transformations (e.g., oxidation of hydroxyl groups). For unstable intermediates, use low-temperature NMR or trapping agents (e.g., silylation for hydroxyl group stabilization) .

Advanced Research Questions

Q. How can factorial design be applied to study the interaction effects of variables in the synthesis or bioactivity of this compound?

- Methodological Answer : Implement a full factorial design to evaluate main effects and interactions between variables (e.g., temperature, pH, catalyst type). For example, a 2³ design (three factors at two levels each) assesses how these variables influence yield. Use ANOVA to identify statistically significant factors and response surface methodology (RSM) for optimization . For bioactivity studies, apply mixed-level factorial designs to account for categorical variables (e.g., cell lines, assay types).

Q. What statistical methods are appropriate for resolving contradictions in experimental data, such as conflicting bioassay results?

- Methodological Answer : Use meta-analysis to reconcile discrepancies across studies, weighting data by sample size and experimental rigor. For in-house contradictions, apply Bayesian inference to update prior probabilities (e.g., expected bioactivity) with new evidence. Alternatively, employ sensitivity analysis to test if outliers or specific conditions (e.g., cell culture media composition) drive variability .

Q. How can researchers design experiments to investigate the compound's degradation pathways under physiological or environmental conditions?

- Methodological Answer : Use accelerated stability testing (e.g., high-temperature, UV exposure) coupled with LC-MS to identify degradation products. For mechanistic insights, employ isotopic labeling (e.g., ¹⁸O-labeled water) to trace hydroxyl group participation in hydrolysis. Pair with computational models (DFT calculations) to predict degradation energetics and pathways .

Q. How can computational models (e.g., DFT, MD simulations) enhance understanding of the compound's reactivity or interactions with biomolecules?

- Methodological Answer : Perform density functional theory (DFT) calculations to map reaction energy profiles (e.g., amine group nucleophilicity) or predict spectroscopic signatures. For biomolecular interactions, use molecular dynamics (MD) simulations to study binding modes with proteins (e.g., hydrogen bonding, hydrophobic contacts). Validate predictions with experimental data (e.g., NMR titration, surface plasmon resonance) .

Q. What strategies are effective for optimizing multi-variable processes, such as simultaneous control of yield, purity, and reaction time?

- Methodological Answer : Apply multi-objective optimization using desirability functions or Pareto front analysis. For example, combine Taguchi methods (robust parameter design) with RSM to balance competing objectives. Use machine learning algorithms (e.g., neural networks) to model non-linear relationships between variables .

Methodological Framework for Data Analysis

-

Contradiction Analysis : When conflicting data arise (e.g., divergent bioactivity across assays), systematically evaluate:

-

Experimental Design Tables :

Variable Levels Response Metric Catalyst Loading 0.5 mol%, 1.0 mol%, 2.0 mol% Yield (%) Temperature 25°C, 50°C, 75°C Enantiomeric Excess (%) Solvent Methanol, Ethanol, Acetonitrile Reaction Time (hours)

This table guides a 3³ factorial design to optimize synthesis parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.